N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by:
- A pyridazine core substituted at position 6 with a pyrrolidin-1-yl group (a five-membered saturated nitrogen heterocycle).
- A carboxamide linkage at position 3, connected to a para-substituted phenyl ring bearing a 1H-tetrazole moiety.
Its design principles align with analogs used in positron emission tomography (PET) radiotracers and kinase inhibitors .
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(14-7-8-15(20-19-14)23-9-1-2-10-23)18-12-3-5-13(6-4-12)24-11-17-21-22-24/h3-8,11H,1-2,9-10H2,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDFARDNRFQULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the reaction of an appropriate phenyl derivative with sodium azide (NaN3) under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring, in particular, is known for its ability to mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that are normally targeted by carboxylic acids. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural homology with several pyridazine-3-carboxamide derivatives. Key comparisons include:
Key Observations :
- Core Modifications : Replacement of pyridazine with imidazo-pyridazine (as in Trk inhibitors) enhances kinase binding affinity due to increased planar rigidity .
- Substituent Effects :
- Tetrazole vs. Pyrazole : Tetrazole (pKa ~4.9) acts as a bioisostere for carboxylic acids, improving metabolic stability compared to pyrazole, which lacks acidic protons .
- Pyrrolidine vs. Piperazine : Pyrrolidine’s lower basicity (pKa ~11.3 vs. piperazine’s ~9.8) may reduce off-target interactions in receptor binding .
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound notable for its potential pharmacological applications, particularly in cardiovascular medicine. The compound features a unique structural arrangement that includes a tetrazole ring, a pyridazine moiety, and a pyrrolidine group. This composition is significant due to the bioisosteric properties of the tetrazole unit, which can mimic carboxylic acids and amides in biological systems, enhancing its utility in drug design.
The compound has shown activity as an antagonist at P2Y12 receptors, which play a crucial role in platelet aggregation and thrombus formation. This interaction suggests that the compound could be beneficial in treating conditions like thrombosis and other cardiovascular diseases. Research indicates that tetrazole derivatives are particularly effective in modulating these receptors, making this compound a candidate for further pharmacological exploration.
Binding Affinity and Receptor Interaction
Studies have utilized various techniques to evaluate the binding affinity of this compound to P2Y12 receptors. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays are commonly employed to assess how effectively the compound competes with known ligands for receptor binding sites. These studies are critical for understanding its pharmacological potential and safety profile.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-3-phenylpyrazoles | Pyrazole ring | Antimicrobial activity |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pyrimidine core | Anticancer properties |
| Tetrazole-containing compounds | Tetrazole ring | Cardiovascular effects |
This table highlights the versatility of tetrazole and related structures in drug design, underscoring the unique combination of functional groups present in this compound that may confer distinct pharmacological properties compared to other similar compounds.
Cardiovascular Applications
Recent studies have focused on the application of this compound in cardiovascular medicine. In vitro experiments demonstrated its ability to inhibit platelet aggregation effectively, indicating its potential as an antithrombotic agent. Further research is required to evaluate its efficacy in vivo and establish appropriate dosing regimens.
Safety Profile
Toxicological assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits a favorable safety margin; however, comprehensive studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-(1H-tetrazol-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how are intermediates validated?
- Methodology :
- Step 1 : Coupling of pyrrolidine to pyridazine via nucleophilic substitution (e.g., using Pd-catalyzed cross-coupling or SNAr reactions) .
- Step 2 : Formation of the tetrazole-containing phenyl group. Tetrazole rings are synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 3 : Amide bond formation between the pyridazine core and the tetrazole-phenyl group using coupling agents like HATU or EDCI .
- Validation : Intermediates are characterized via /-NMR, HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolves 3D conformation (e.g., bond angles, torsion in the tetrazole-phenyl group) .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and tetrazole N-H/N=N vibrations (~1000-1200 cm) .
- LC-MS/MS : Detects degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assays :
- Enzyme inhibition : IC determination using fluorescence-based or radiometric assays (e.g., SCD-1 inhibition, referencing similar pyridazine carboxamides with IC values of 18–25 nM) .
- Cellular uptake : Radiolabeling with for PET imaging to assess tissue permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across different assay platforms?
- Approach :
- Standardization : Use uniform assay conditions (pH 7.4, 37°C, ATP concentration 1 mM) .
- Control compounds : Include reference inhibitors (e.g., stearoyl-CoA desaturase inhibitors for SCD-1 studies) to normalize data .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell line variability) .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Strategies :
- Deuteriation : Replace labile protons (e.g., methyl-D groups) to slow CYP450-mediated oxidation .
- Fluorination : Introduce fluorine at para positions to block metabolic hotspots (e.g., 4-fluorophenyl in ) .
- SAR studies : Optimize pyrrolidine substitution (e.g., 3R-hydroxypyrrolidine in improves solubility and target engagement) .
Q. How do crystalline forms influence bioavailability, and how are they characterized?
- Key Findings :
| Form | Melting Point (°C) | Solubility (mg/mL) | Stability (40°C/75% RH) | Source |
|---|---|---|---|---|
| Form A | 198–201 | 0.12 | Stable >6 months | |
| Form B | 185–188 | 0.45 | Hygroscopic |
- Characterization : XRPD (distinct diffraction peaks at 2θ = 12.5°, 17.8°), DSC (endothermic peaks at 190–200°C), and dynamic vapor sorption (DVS) .
Q. What computational methods predict binding modes to biological targets?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with SCD-1 or Trk receptors .
- MD simulations : AMBER or GROMACS to assess stability of the tetrazole-pyrrolidine motif in binding pockets (≥100 ns trajectories) .
- Free energy calculations : MM-GBSA to rank binding affinities of analogs .
Q. How can synthetic scalability be optimized while minimizing impurities?
- Optimization Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
